molecular formula C11H13NO2 B1401968 3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one CAS No. 1267772-70-2

3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Cat. No. B1401968
M. Wt: 191.23 g/mol
InChI Key: SBOHHBHFRLQYOI-UHFFFAOYSA-N
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Description

Usually, the description of a compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.



Chemical Reactions Analysis

This involves the study of the reactions that the compound undergoes, including the reagents and conditions for each reaction.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Anticancer Activity

Benzoxazepine derivatives have been synthesized and characterized, showing significant anticancer properties, particularly in breast cancer cells. Specifically, certain compounds like 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine displayed potent cytotoxicity against both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells, with selective potency for MCF-7 cells. Further investigations revealed that these compounds induced cell cycle arrest in the G2/M phase and exhibited limited toxicity against noncancerous breast cells (MCF-10A) (Odame et al., 2021).

Antioxidant Activity and Lipid Peroxidation Inhibition

1,5-Benzoxazepine derivatives were synthesized through a one-pot microwave-assisted process. These compounds were evaluated for their antioxidant properties and ability to inhibit lipid peroxidation. Specifically, certain derivatives were identified as potent inhibitors of lipoxygenase and lipid peroxidation, indicating their potential in therapeutic applications related to oxidative stress (Neochoritis et al., 2010).

Anticonvulsant Agents

Benzoxazepine derivatives have been synthesized and evaluated for their anticonvulsant activity. Compounds in this series were screened in vivo, and some were found to be potent, with their structures confirmed by various spectroscopic methods. Their effectiveness was compared to reference drugs, showcasing the potential of benzoxazepine derivatives in treating convulsive disorders (Bajaj et al., 2004).

Safety And Hazards

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Future Directions

This involves the potential applications and research directions for the compound.


properties

IUPAC Name

3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)7-14-9-6-4-3-5-8(9)12-10(11)13/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOHHBHFRLQYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CC=CC=C2NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 2
3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 3
3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 4
3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 5
3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 6
3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

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